An In-depth Technical Guide to N-(2-oxoheptan-3-yl)acetamide: Synthesis, Structure, and Predicted Properties
An In-depth Technical Guide to N-(2-oxoheptan-3-yl)acetamide: Synthesis, Structure, and Predicted Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-oxoheptan-3-yl)acetamide, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to a lack of extensive published experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to offer valuable insights. The following sections detail the chemical structure, predicted physical properties, a plausible synthetic route based on the Dakin-West reaction with a detailed experimental protocol, and predicted spectroscopic characteristics. This document serves as a foundational resource for researchers intending to synthesize, characterize, and explore the applications of N-(2-oxoheptan-3-yl)acetamide.
Chemical Structure and Nomenclature
N-(2-oxoheptan-3-yl)acetamide is a unique organic molecule that incorporates both a ketone and an amide functional group. Its systematic IUPAC name is N-(2-oxoheptan-3-yl)acetamide. The presence of these functional groups suggests a rich chemical reactivity and the potential for various intermolecular interactions, which are critical for its physical properties and biological activity.
The core structure consists of a seven-carbon heptane chain with a ketone group at the second position and an acetamide group at the third position. The acetamide functionality introduces a nitrogen atom and a secondary amide linkage, which can participate in hydrogen bonding.
Key Structural Features:
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α-Acetamido Ketone Moiety: The central feature of the molecule is the acetamido group attached to the carbon alpha to the ketone. This structural motif is found in various biologically active compounds.
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Heptanoyl Backbone: The seven-carbon chain provides a lipophilic character to the molecule.
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Chiral Center: The carbon at the third position (C3) is a chiral center, meaning N-(2-oxoheptan-3-yl)acetamide can exist as a pair of enantiomers.
Below is a 2D representation of the chemical structure of N-(2-oxoheptan-3-yl)acetamide:
Caption: 2D Chemical Structure of N-(2-oxoheptan-3-yl)acetamide
Predicted Physical and Chemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₇NO₂ | Based on the chemical structure. |
| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Many similar acetamide derivatives are solids at room temperature.[1] |
| Melting Point | Moderately high | The presence of both a ketone and an amide group allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to a non-functionalized alkane of similar molecular weight. |
| Boiling Point | High | Significant hydrogen bonding and dipole-dipole interactions would require a large amount of energy to overcome, resulting in a high boiling point. Decomposition may occur at the boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water and nonpolar solvents (e.g., hexane). | The amide and ketone groups provide polarity and hydrogen bonding capabilities, enhancing solubility in polar solvents. The heptyl chain contributes to some nonpolar character, limiting water solubility. |
| pKa | The amide proton (N-H) is weakly acidic, with a predicted pKa in the range of 17-19. The α-proton (at C3) is also weakly acidic due to the adjacent ketone and amide groups. | Amide protons are generally not very acidic. The α-proton's acidity is enhanced by the electron-withdrawing effects of the carbonyl groups. |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | The heptyl chain contributes significantly to the lipophilicity of the molecule, while the polar amide and ketone groups decrease it. The overall balance suggests moderate lipophilicity. |
Plausible Synthetic Route: The Dakin-West Reaction
A highly effective and well-established method for the synthesis of α-acetamido ketones is the Dakin-West reaction.[2][3][4][5] This reaction transforms an α-amino acid into an α-acetamido ketone using an acid anhydride and a base, typically pyridine.[4] For the synthesis of N-(2-oxoheptan-3-yl)acetamide, the starting material would be the corresponding α-amino acid, 2-aminoheptanoic acid.
The reaction proceeds through the formation of an oxazolone (azlactone) intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the final product.[2][4]
Caption: Proposed synthetic workflow for N-(2-oxoheptan-3-yl)acetamide via the Dakin-West Reaction.
Detailed Experimental Protocol (Prophetic)
This protocol is a prophetic example based on the general procedure for the Dakin-West reaction and should be optimized for the specific substrate.
Materials:
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2-Aminoheptanoic acid
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Acetic anhydride
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Pyridine (anhydrous)
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Toluene (anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-aminoheptanoic acid (1 equivalent).
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Addition of Reagents: Under a nitrogen atmosphere, add anhydrous toluene followed by anhydrous pyridine (3-5 equivalents). Stir the suspension until the amino acid is well-dispersated.
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Acylation: Slowly add acetic anhydride (3-5 equivalents) to the stirred suspension. The addition may be exothermic, so it is advisable to use an ice bath to maintain the temperature below 30 °C.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully pour the mixture into a separatory funnel containing 1 M hydrochloric acid to neutralize the pyridine.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-(2-oxoheptan-3-yl)acetamide.
-
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Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for N-(2-oxoheptan-3-yl)acetamide based on its functional groups. These predictions can aid in the identification and characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Amide Proton (N-H): A broad singlet or a doublet (due to coupling with the adjacent C-H) is expected in the region of δ 6.0-8.0 ppm.
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α-Proton (CH-N): A multiplet (likely a quartet or doublet of quartets) is expected in the region of δ 4.0-5.0 ppm, coupled to the amide proton and the adjacent methylene protons.
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Methylene Protons (adjacent to the chiral center): Multiplets are expected in the region of δ 1.2-1.8 ppm.
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Methyl Protons (acetyl group): A sharp singlet is expected around δ 2.0-2.2 ppm.
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Methyl Protons (heptanoyl chain): A triplet is expected around δ 0.9 ppm.
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Other Methylene Protons (heptanoyl chain): Multiplets are expected in the region of δ 1.2-1.6 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
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Ketone Carbonyl (C=O): A signal is expected in the downfield region of δ 200-210 ppm.
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Amide Carbonyl (C=O): A signal is expected in the region of δ 169-172 ppm.
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α-Carbon (CH-N): A signal is expected in the region of δ 55-65 ppm.
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Methyl Carbon (acetyl group): A signal is expected around δ 23 ppm.
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Carbons of the Heptanoyl Chain: Signals are expected in the aliphatic region of δ 14-40 ppm.
IR (Infrared) Spectroscopy
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N-H Stretch: A moderate to strong absorption band is expected around 3300 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp absorption band is expected around 1650 cm⁻¹.
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N-H Bend (Amide II band): A moderate absorption band is expected around 1550 cm⁻¹.
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C-H Stretches (aliphatic): Multiple sharp absorption bands are expected in the region of 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 171.24).
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Fragmentation Pattern: Common fragmentation patterns would likely involve the cleavage of the C-C bond between the ketone and the α-carbon, as well as the loss of the acetamido group or the butyl side chain.
Applications and Future Directions
While the specific biological activities of N-(2-oxoheptan-3-yl)acetamide have not been reported, the α-acetamido ketone scaffold is present in a variety of compounds with interesting pharmacological properties. For instance, some N-acyl-α-amino ketones have shown potential as enzyme inhibitors and are being explored in drug discovery.[6]
Future research on N-(2-oxoheptan-3-yl)acetamide could involve:
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Synthesis and Characterization: The first crucial step is the actual synthesis and thorough characterization of the molecule to confirm the predicted properties.
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Biological Screening: The compound could be screened for a variety of biological activities, including as an antimicrobial, antiviral, or enzyme inhibitory agent.
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Analogue Synthesis: The synthesis of a library of related compounds with variations in the alkyl chain length and the acyl group could lead to the discovery of molecules with enhanced activity.
Conclusion
N-(2-oxoheptan-3-yl)acetamide represents a molecule with interesting structural features and untapped potential. This technical guide, by providing a detailed structural analysis, predicted properties, and a plausible synthetic route, aims to facilitate further research into this compound. The Dakin-West reaction offers a reliable method for its synthesis, and the predicted spectroscopic data will be invaluable for its characterization. It is our hope that this guide will serve as a catalyst for the exploration of N-(2-oxoheptan-3-yl)acetamide and its potential applications in the chemical and pharmaceutical sciences.
References
- Dakin, H. D.; West, R. A General Reaction of Amino Acids. J. Biol. Chem.1928, 78 (1), 91–104.
- Buchanan, G. L. The Dakin–West reaction. Chem. Soc. Rev.1988, 17, 91-109.
- Apostol, T.-V.; et al.
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Wikipedia contributors. Dakin–West reaction. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dakin-West Acylation Reaction (Chapter 36) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
